Ethyl thiazole-4-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl thiazole-4-carboxylate hydrobromide is a compound that falls under the category of thiazoles . Thiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The molecular structure of Ethyl thiazole-4-carboxylate hydrobromide can be represented by the formula C6H8BrNO2S . The InChI code for this compound is 1S/C6H8N2O2S.BrH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H .
Physical And Chemical Properties Analysis
Ethyl thiazole-4-carboxylate hydrobromide is a solid at room temperature . The molecular weight of this compound is 238.102 Da . The compound should be stored at 2-8°C .
Scientific Research Applications
Therapeutic Applications
Thiazole derivatives are extensively recognized for their broad spectrum of biological activities. Recent studies have illustrated their potential in medicinal chemistry, particularly in anti-infective and anticancer therapies. The literature emphasizes the intrinsic molecular interactions between thiazole compounds and numerous drug targets or enzymes, leading to the discovery of new drug molecules with advanced modes of action. A significant focus has been placed on the anti-infective and anticancer capabilities of these compounds, as highlighted in contemporary reviews and patents filed between 2000 and 2017, showcasing their importance in the development of new therapeutic agents (Sharma et al., 2019).
Antioxidant and Anti-inflammatory Properties
Research on benzofused thiazole analogues indicates their significant roles as lead molecules in the design and development of antioxidant and anti-inflammatory agents. The synthesis of new benzofused thiazole derivatives has been explored for their potential in vitro antioxidant and anti-inflammatory activities, demonstrating their value as templates for evaluating new agents in these domains (Raut et al., 2020).
Diverse Biological Activities
The thiazolidinone scaffold, a saturated form of thiazole, is reviewed for its wide spectrum of biological activities. This scaffold is seen as a crucial component in synthesizing several new compounds with varying biological potentials. The versatility of thiazolidinone derivatives across a range of activities further underscores the importance of thiazole derivatives in scientific research, especially in the pursuit of discovering novel therapeutic agents (ArunlalV et al., 2015).
Synthesis and Applications
The synthesis and application of thiazole derivatives are crucial in the exploration of new drug candidates. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance the pharmacological properties of thiazole derivatives. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity, providing valuable insights for the rational design of new small molecules with biological activity. This interdisciplinary research underscores the potential of thiazole motifs as a bridge between organic synthesis and medicinal chemistry (Sahiba et al., 2020).
Safety And Hazards
properties
IUPAC Name |
ethyl 1,3-thiazole-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSIQENGZKBMLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC=N1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480095 |
Source
|
Record name | Ethyl thiazole-4-carboxylate hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thiazole-4-carboxylate hydrobromide | |
CAS RN |
6898-57-3 |
Source
|
Record name | Ethyl thiazole-4-carboxylate hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.